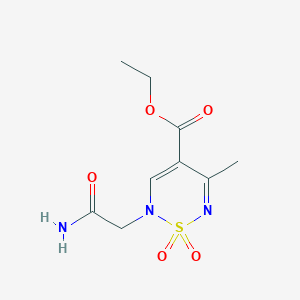![molecular formula C20H23FN6O B12244643 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12244643.png)
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, piperidine, and pyrimidine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through cyclization reactions involving appropriate precursors under reflux conditions in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain kinases, such as the transforming growth factor-β activated kinase (TAK1), by binding to the hinge region of the kinase and preventing its activation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety, which are often used in medicinal chemistry.
Pyrimidine derivatives: Molecules with the pyrimidine ring, commonly found in pharmaceuticals.
Uniqueness
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine is unique due to its combination of three distinct moieties, which confer a broad range of chemical and biological properties. This structural diversity allows it to interact with multiple targets and pathways, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23FN6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(5-fluoro-6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C20H23FN6O/c1-13-19(21)20(23-12-22-13)26-8-6-14(7-9-26)11-28-18-5-4-17-24-16(15-2-3-15)10-27(17)25-18/h4-5,10,12,14-15H,2-3,6-9,11H2,1H3 |
InChI Key |
KGFSFEOEUWUEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244560.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12244571.png)
![1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B12244579.png)

![5-[(2,4-difluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12244585.png)
![2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12244592.png)
![5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12244599.png)
![N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12244606.png)
![6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12244620.png)
![3-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12244627.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244633.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12244648.png)
![2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B12244651.png)
![4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12244657.png)
